3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Overview
Description
3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine ring substituted with a cyclopropylmethylamino group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Substitution: The cyclopropylmethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules targeting specific biological pathways.
Biological Studies: It can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrrolidine ring and its substituents can interact with proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds such as 3-chloro-N-aryl pyrrolidine-2,5-dione share a similar core structure but differ in their substituents.
Cyclopropylmethylamino Derivatives: Compounds with the cyclopropylmethylamino group but different core structures.
Uniqueness: 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione is unique due to the combination of the cyclopropylmethylamino group and the nitrophenyl group on the pyrrolidine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(cyclopropylmethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-13-7-12(15-8-9-1-2-9)14(19)16(13)10-3-5-11(6-4-10)17(20)21/h3-6,9,12,15H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVWSFBEAZLFSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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